molecular formula C17H14FN3OS B5714372 N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

Cat. No. B5714372
M. Wt: 327.4 g/mol
InChI Key: QLFQEAGHXAWKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide, also known as FPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FPA is a thiazole-based compound that has shown promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide in lab experiments is its specificity for cancer cells. N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one limitation of using N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide. One area of research is the development of more efficient synthesis methods for N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide. Another area of research is the optimization of N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide for cancer treatment, including the determination of optimal dosages and treatment regimens. Additionally, the potential use of N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, should be explored.

Synthesis Methods

The synthesis of N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide involves the reaction of 4-fluoro-2-nitroaniline with 2-aminothiazole in the presence of a reducing agent to produce the intermediate 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with N-(4-chloro-2-nitrophenyl)acetamide in the presence of a base to produce N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide.

Scientific Research Applications

N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide has also been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II, which are involved in cancer cell growth and proliferation.

properties

IUPAC Name

N-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11(22)19-14-6-8-15(9-7-14)20-17-21-16(10-23-17)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQEAGHXAWKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

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